

Health and safety considerations for handling 2,6-Dicyclohexylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dicyclohexylphenol

Cat. No.: B127085

[Get Quote](#)

An In-Depth Technical Guide to the Health and Safety Considerations for Handling **2,6-Dicyclohexylphenol**

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety aspects of the chemicals they handle is paramount. This guide provides a comprehensive overview of the available data and recommended best practices for the safe handling of **2,6-Dicyclohexylphenol**.

Hazard Identification and Classification

2,6-Dicyclohexylphenol is a substituted phenol compound. While specific GHS classification for **2,6-Dicyclohexylphenol** is not consistently reported across all sources, it is crucial to handle it with care due to its chemical class. Phenolic compounds, in general, are known for their potential toxicity and corrosive properties.^{[1][2]} One supplier, Tokyo Chemical Industry, classifies 2-Cyclohexylphenol (a closely related compound) as not a hazardous substance or mixture.^[3] However, PubChem lists **2,6-Dicyclohexylphenol** as a potential endocrine-disrupting compound.^[4] Given this potential for hazard and the general properties of phenols, a cautious approach is warranted.

For comparison, the GHS classification for the general phenol category often includes:

- Acute toxicity (Oral, Dermal, Inhalation)^[5]
- Skin corrosion/irritation^[5]

- Serious eye damage/eye irritation[5]
- Germ cell mutagenicity[5]
- Specific target organ toxicity (repeated exposure)[5]
- Hazardous to the aquatic environment[5]

GHS Pictograms for Phenolic Compounds:

- Skull and Crossbones: Indicates acute toxicity.[6]
- Corrosion: Indicates the potential to cause severe skin burns and eye damage.[6]
- Health Hazard: May indicate mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity.[6]
- Environment: Indicates hazards to the aquatic environment.[6]

Toxicological Data

Quantitative toxicological data for **2,6-Dicyclohexylphenol** is not readily available in the public domain. However, data for the parent compound, phenol, and other related compounds can provide an indication of the potential hazards.

Table 1: Summary of Toxicological Data for Phenol

Toxicological Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	317 mg/kg	[2]
LD50	Rat	Dermal	669 mg/kg	[2]
LC50	Rat	Inhalation	316 mg/m ³	[2]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to assessing the safety of phenolic compounds.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

- Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
- Animal Model: Typically rats, one animal at a time.
- Procedure:
 - A starting dose is selected based on available information.
 - A single animal is dosed.
 - If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.
 - This sequential dosing continues until specific stopping criteria are met.
 - Observations of the animals are made for at least 14 days.[\[7\]](#)[\[8\]](#)
- Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

- Objective: To identify substances that are irritating to the skin.[\[9\]](#)[\[10\]](#)
- Test System: A three-dimensional human skin model with a functional stratum corneum.[\[11\]](#)
- Procedure:
 - The test substance is applied topically to the skin tissue surface.
 - The substance is left in contact for a defined period (e.g., 60 minutes).

- After exposure, the tissue is rinsed and incubated.
- Cell viability is measured using a cell viability assay, such as the MTT assay.[11]
- Data Analysis: A substance is identified as a skin irritant if the mean tissue viability is reduced below a defined threshold (e.g., 50%) compared to the negative control.[9]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

- Objective: To screen for the mutagenic potential of a substance.[12]
- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine).
- Procedure:
 - The bacterial tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
 - The mixture is plated on a minimal agar medium lacking the essential amino acid.
 - The plates are incubated for 48-72 hours.[13]
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.[13][14]

Exposure Controls and Personal Protection

To minimize exposure to **2,6-Dicyclohexylphenol**, the following engineering controls and personal protective equipment (PPE) should be utilized.

Table 2: Exposure Controls and Personal Protective Equipment

Control Measure	Specification	Rationale
Engineering Controls		
Ventilation	Work in a chemical fume hood. [1][15]	To minimize inhalation of vapors or dust.
Eyewash Station	Immediately available and accessible.[1][16]	For rapid decontamination in case of eye contact.
Safety Shower	Immediately available and accessible.[1][16]	For rapid decontamination in case of large skin contact.
Personal Protective Equipment		
Eye Protection	Chemical splash goggles and/or a face shield.[1][2]	To protect eyes from splashes.
Hand Protection	Double-layered nitrile gloves or neoprene gloves.[1][15]	To prevent skin contact. Gloves should be changed frequently.
Skin and Body Protection	Fully buttoned lab coat, long pants, and closed-toe shoes. [1]	To protect skin from accidental contact.
Respiratory Protection	Use a NIOSH-approved respirator if ventilation is inadequate.	To prevent inhalation of high concentrations of vapors or aerosols.

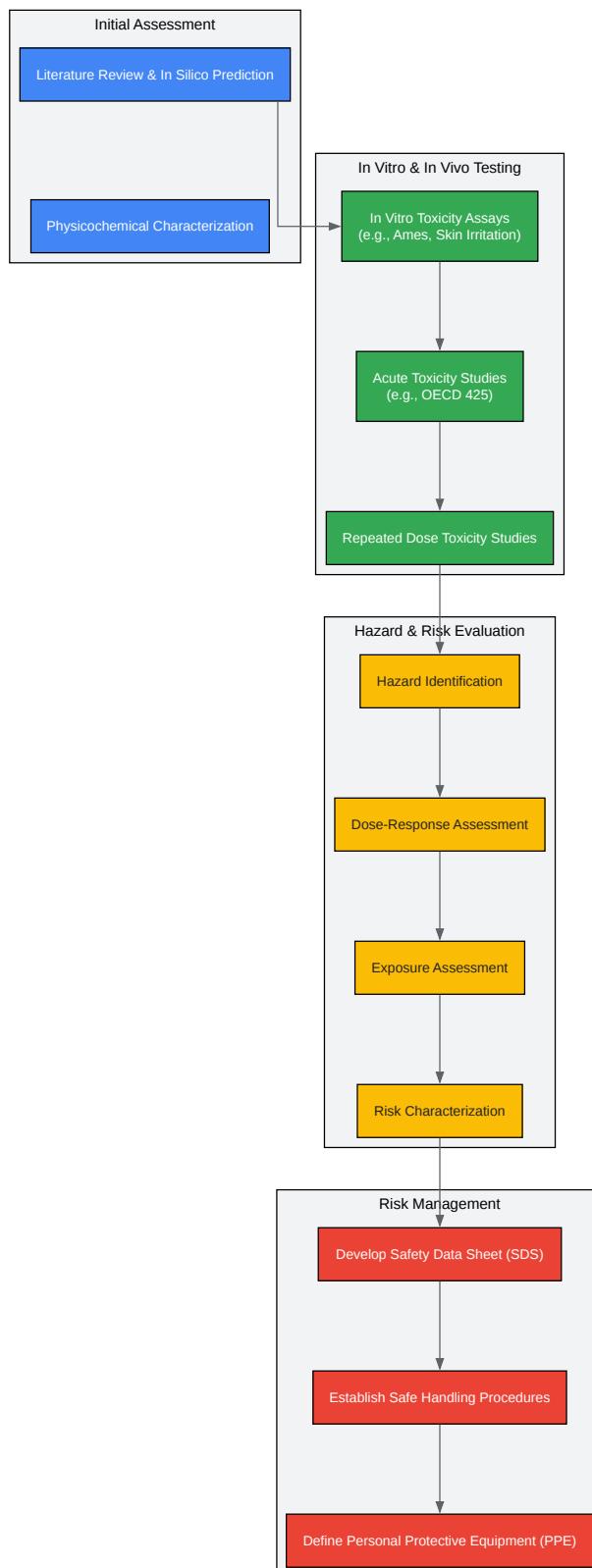
Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

- Handling:
 - Avoid contact with skin, eyes, and clothing.[3]
 - Do not breathe dust or vapors.[5]

- Wash hands thoroughly after handling.[[16](#)]
- Use only in a well-ventilated area.[[17](#)]
- Keep away from heat, sparks, and open flames.[[18](#)]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[[5](#)][[15](#)]
 - Store away from incompatible materials such as strong oxidizing agents.[[16](#)]
 - Recommended storage temperature is 2-8 °C.[[18](#)]

Emergency Procedures


In the event of an emergency, prompt and appropriate action is crucial.

- Spills:
 - For small spills, absorb with an inert material and place in a sealed container for disposal.[[16](#)]
 - For large spills, evacuate the area and contact emergency services.[[16](#)][[17](#)]
 - Ensure adequate ventilation during cleanup.[[17](#)]
- Fire:
 - Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[[18](#)]
 - Wear self-contained breathing apparatus and full protective gear.[[18](#)]
- First Aid:
 - Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[[19](#)]
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[[16](#)]

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[19]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][19]

Visualization of Safety Assessment Workflow

The following diagram illustrates a general workflow for the safety assessment of a chemical compound like **2,6-Dicyclohexylphenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for chemical safety assessment.

Conclusion

While specific toxicological data for **2,6-Dicyclohexylphenol** is limited, its classification as a phenolic compound and a potential endocrine disruptor necessitates stringent safety precautions. Researchers, scientists, and drug development professionals must adhere to the handling, storage, and emergency procedures outlined in this guide to minimize risks. The provided experimental protocols offer a framework for further safety assessment should it be required. A conservative approach, treating **2,6-Dicyclohexylphenol** with the same level of caution as other hazardous phenolic compounds, is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ehs.yale.edu [ehs.yale.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. [2,6-Dicyclohexylphenol | C18H26O | CID 78540 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/2,6-Dicyclohexylphenol) [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. [GHS Classification Summary \(Rev.8\) - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/2,6-Dicyclohexylphenol) [pubchem.ncbi.nlm.nih.gov]
- 7. [Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC](https://pubchem.ncbi.nlm.nih.gov/compound/2,6-Dicyclohexylphenol) [pmc.ncbi.nlm.nih.gov]
- 8. [Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lycratum Thunb - PMC](https://pubchem.ncbi.nlm.nih.gov/compound/2,6-Dicyclohexylphenol) [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. iivs.org [iivs.org]
- 11. ijdvl.com [ijdvl.com]
- 12. currentseparations.com [currentseparations.com]
- 13. gavsispanel.gelisim.edu.tr [gavsispanel.gelisim.edu.tr]

- 14. Bacterial mutagenicity testing of urine from rats dosed with 2-ethylhexanol derived plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. ehs.berkeley.edu [ehs.berkeley.edu]
- 17. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Health and safety considerations for handling 2,6-Dicyclohexylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127085#health-and-safety-considerations-for-handling-2-6-dicyclohexylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com